N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(pyridin-3-yl)-1,3-benzoxazol-5-amine
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Overview
Description
N-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]-N-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]-N-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]amine typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be outlined as follows:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde and 2-(3-pyridyl)-1,3-benzoxazol-5-amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. A catalytic amount of acid, such as acetic acid, is often added to facilitate the condensation reaction.
Procedure: The aldehyde and amine are mixed in the solvent, and the mixture is heated under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Isolation: After completion of the reaction, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]-N-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products, potentially including quinones or other oxidized aromatic compounds.
Scientific Research Applications
N-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]-N-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the design of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments, owing to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]-N-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-N-(2,4-dimethylphenyl)amine
- N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-N-(2-methyl-4-nitrophenyl)amine
Uniqueness
N-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]-N-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]amine is unique due to the presence of both a pyridyl group and a benzoxazole ring in its structure. This combination imparts distinct electronic and steric properties, making it particularly suitable for applications in materials science and medicinal chemistry. The compound’s ability to form stable metal complexes further distinguishes it from other similar Schiff bases.
Properties
Molecular Formula |
C19H11ClN4O3 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)methanimine |
InChI |
InChI=1S/C19H11ClN4O3/c20-15-5-3-12(8-17(15)24(25)26)10-22-14-4-6-18-16(9-14)23-19(27-18)13-2-1-7-21-11-13/h1-11H |
InChI Key |
JYWOLILVDTVWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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